1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.: 1260852-84-3
VCID: VC0169748
InChI: InChI=1S/C10H12FNO.ClH/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H
SMILES: COC1=C(C=C(C=C1)C2(CC2)N)F.Cl
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.668

1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine

CAS No.: 1260852-84-3

Cat. No.: VC0169748

Molecular Formula: C10H13ClFNO

Molecular Weight: 217.668

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine - 1260852-84-3

Specification

CAS No. 1260852-84-3
Molecular Formula C10H13ClFNO
Molecular Weight 217.668
IUPAC Name 1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12FNO.ClH/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H
Standard InChI Key LVWJHCRKPFDRBB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2(CC2)N)F.Cl

Introduction

1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine, often encountered in its hydrochloride form, is a compound of interest in chemical research due to its unique structural features and potential applications. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, and potential uses.

Potential Applications

While specific applications of 1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine are not extensively documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. Cyclopropane-based compounds can exhibit a range of biological effects, including antimicrobial, antiviral, or anticancer properties, depending on their specific structural features and functional groups.

Research Findings and Future Directions

Research on cyclopropane derivatives often focuses on their potential as building blocks for more complex molecules with specific biological activities. The presence of fluorine and methoxy groups in this compound could influence its reactivity and interaction with biological targets. Future studies might explore its use in medicinal chemistry, particularly in the design of novel therapeutic agents.

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